Traumatin

Plant Physiology Oxylipin Biochemistry Wound Signaling

Traumatin (12-oxo-trans-10-dodecenoic acid) is a plant-derived wound hormone and signaling oxylipin, classified as a medium-chain fatty acid aldehyde. It is enzymatically generated from polyunsaturated fatty acids via the lipoxygenase/hydroperoxide lyase pathway in wounded plant tissues and functions as a natural bioregulator.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
CAS No. 65410-38-0
Cat. No. B1237919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTraumatin
CAS65410-38-0
Synonyms12-oxo-10(E)-dodecenoic acid
delta10-ODA
traumatin
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESC(CCCCC(=O)O)CCCC=CC=O
InChIInChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h7,9,11H,1-6,8,10H2,(H,14,15)/b9-7+
InChIKeyINMKWUNQKOWGEZ-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Traumatin (CAS 65410-38-0): Wound Hormone Oxylipin for Plant Physiology and Chemical Synthesis Research


Traumatin (12-oxo-trans-10-dodecenoic acid) is a plant-derived wound hormone and signaling oxylipin, classified as a medium-chain fatty acid aldehyde [1]. It is enzymatically generated from polyunsaturated fatty acids via the lipoxygenase/hydroperoxide lyase pathway in wounded plant tissues and functions as a natural bioregulator [2]. This compound is primarily procured for investigations into plant defense signaling, oxylipin pathway elucidation, and as a precursor for related bioactive molecules [3].

Why Generic Substitution Fails: The Unique Biological and Chemical Identity of Traumatin (CAS 65410-38-0)


In-class oxylipins, such as its oxidation product traumatic acid or the defense hormone jasmonic acid, cannot be simply interchanged for traumatin in experimental systems. Substitution leads to divergent outcomes due to key differences in endogenous identity, biosynthetic origin, and relative biological activity. Traumatin is the naturally occurring, enzymatically-derived wound signal, whereas traumatic acid is primarily an autooxidation artifact formed during extraction [1]. Furthermore, traumatin exhibits quantifiably higher intrinsic biological activity than traumatic acid in wound response assays [2], rendering substitution scientifically invalid for studies requiring a true primary wound hormone.

Product-Specific Quantitative Evidence Guide for Traumatin (CAS 65410-38-0)


Endogenous Identity vs. Traumatic Acid: Traumatin is the Native Plant Hormone, Not an Autooxidation Artifact

Direct analysis of endogenous compounds in runner bean (Phaseolus vulgaris) pods revealed the presence of traumatin (12-oxo-trans-10-dodecenoic acid) but a complete absence of traumatic acid in unwounded tissue [1]. Furthermore, enzyme extracts from these beans synthesized traumatin from linoleic acid, but no enzymatic synthesis of traumatic acid was observed, even with added cofactors [1]. The study concluded that traumatic acid is formed by non-enzymatic autooxidation of traumatin during extraction procedures [1].

Plant Physiology Oxylipin Biochemistry Wound Signaling

Biological Activity Comparison: Traumatin Exhibits Higher Bioactivity than Traumatic Acid in Plant Wound Response

Traumatin (12-oxo-trans-10-dodecenoic acid) demonstrates a higher level of biological activity compared to its close analog traumatic acid in plant systems [1]. Both compounds were active in the Wehnelt bean assay for wound hormone activity, but the experimental results were more consistent with traumatin than with traumatic acid [2]. The German Wikipedia entry explicitly states 'Traumatin weist eine höhere biologische Aktivität auf als Traumatinsäure' [1].

Plant Hormone Assay Bioactivity Comparison Wound Healing

Synthetic Accessibility: Defined Stereospecific Synthesis for trans(E)-Traumatin vs. Isomer Mixtures

A stereospecific chemical synthesis for the trans (E) isomer of traumatin has been patented, providing a defined route to the biologically relevant isomer [1]. The patent notes that prior syntheses likely produced the cis (Z) isomer or ester derivatives, not the free trans (E) acid [1]. The process involves condensation of 10-oxomethyldecanoate with (triphenylphosphoranylene)acetaldehyde, followed by acetal protection, ester hydrolysis, and deprotection to yield the pure trans (E) acid [1].

Organic Synthesis Process Chemistry Oxylipin Synthesis

Oxylipin Pathway Specificity: Traumatin is the Primary Product of Hydroperoxide Lyase, Diverging from Jasmonic Acid Signaling

Traumatin is generated via the hydroperoxide lyase (HPL) branch of the oxylipin pathway, a distinct route from the allene oxide synthase (AOS) branch that produces jasmonic acid . In Nicotiana attenuata leaves, 98% of the (9Z)-traumatin produced was further converted to 9-hydroxy-(10E)-traumatin, a reactive electrophile species that conjugates to glutathione . This metabolic fate is specific to the HPL pathway and contrasts with the signaling outcomes of jasmonic acid [1].

Oxylipin Pathway Plant Defense Signaling Lipoxygenase Pathway

Best Research and Industrial Application Scenarios for Traumatin (CAS 65410-38-0)


Primary Plant Wound Signaling Research

Use as the authentic, endogenous wound hormone to study early signaling events in plant defense. Studies requiring a true primary wound signal should select traumatin over traumatic acid, as the latter is an autooxidation artifact not found in unwounded tissue [1]. The higher bioactivity of traumatin ensures robust responses in bean hypocotyl elongation assays [2].

Oxylipin Pathway Elucidation and Metabolomics

Employ as a key analytical standard for LC-MS or GC-MS based metabolomics to quantify hydroperoxide lyase (HPL) branch products. The specific conversion of traumatin to 9-hydroxy-traumatin (98% efficiency) provides a measurable endpoint for HPL pathway activity, distinct from jasmonic acid signaling.

Synthetic Chemistry and Isomer-Specific Studies

Utilize the defined stereospecific synthesis [3] to obtain pure trans(E)-traumatin for structure-activity relationship (SAR) studies. This is critical for experiments where cis/trans isomerism affects biological recognition or receptor binding, as earlier syntheses produced cis isomers or ester derivatives.

Precursor for Reactive Electrophile Species (RES) Research

Use as a precursor to generate 9-hydroxy-traumatin, a reactive electrophile species that conjugates to glutathione . This application is relevant for studying redox signaling and xenobiotic detoxification pathways in plant stress responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Traumatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.